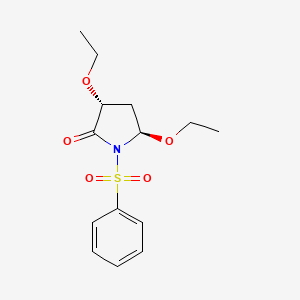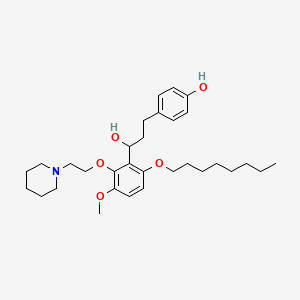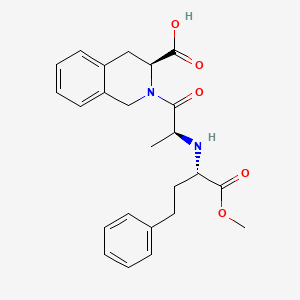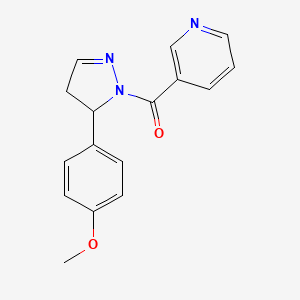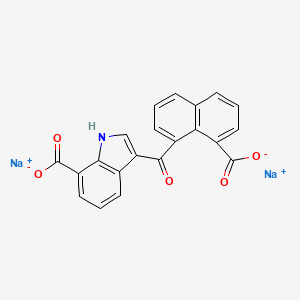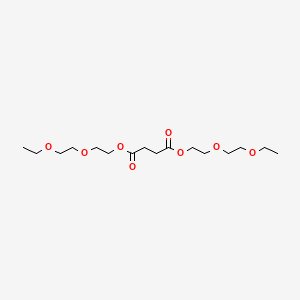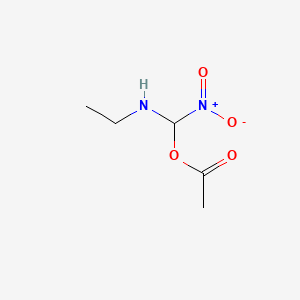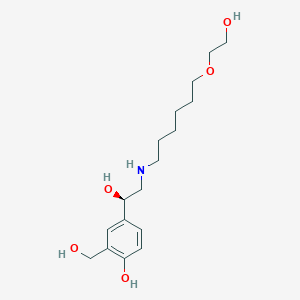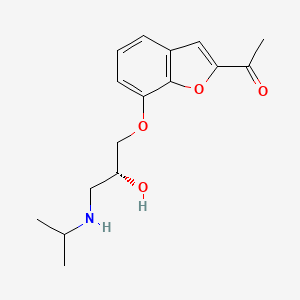
(+)-Befunolol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Befunolol is a beta-adrenergic receptor antagonist, commonly known as a beta-blocker. It is used primarily in the treatment of glaucoma and hypertension. This compound is known for its ability to reduce intraocular pressure and manage cardiovascular conditions by blocking the action of endogenous catecholamines on beta-adrenergic receptors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Befunolol typically involves the reaction of 2-(2-hydroxy-3-(tert-butylamino)propoxy)benzaldehyde with a suitable reducing agent. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon. The process may also involve steps like hydrogenation and purification through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
(+)-Befunolol undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like sodium hydroxide and various alkyl halides are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(+)-Befunolol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of beta-adrenergic receptor interactions.
Biology: Research on its effects on cellular signaling pathways and receptor binding.
Medicine: Extensive studies on its efficacy in treating glaucoma and hypertension.
Industry: Utilized in the development of new beta-blockers and related pharmaceuticals.
Mécanisme D'action
(+)-Befunolol exerts its effects by binding to beta-adrenergic receptors, thereby inhibiting the action of endogenous catecholamines like adrenaline and noradrenaline. This inhibition leads to a decrease in heart rate and blood pressure, as well as a reduction in intraocular pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the cyclic AMP (cAMP) signaling cascade.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propranolol
- Timolol
- Atenolol
- Metoprolol
Comparison
(+)-Befunolol is unique in its dual action on both beta-1 and beta-2 adrenergic receptors, providing a broader therapeutic effect compared to some other beta-blockers that may be more selective. Its specific structure also allows for effective intraocular pressure reduction, making it particularly useful in glaucoma treatment.
Propriétés
Numéro CAS |
66685-75-4 |
|---|---|
Formule moléculaire |
C16H21NO4 |
Poids moléculaire |
291.34 g/mol |
Nom IUPAC |
1-[7-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]-1-benzofuran-2-yl]ethanone |
InChI |
InChI=1S/C16H21NO4/c1-10(2)17-8-13(19)9-20-14-6-4-5-12-7-15(11(3)18)21-16(12)14/h4-7,10,13,17,19H,8-9H2,1-3H3/t13-/m1/s1 |
Clé InChI |
ZPQPDBIHYCBNIG-CYBMUJFWSA-N |
SMILES isomérique |
CC(C)NC[C@H](COC1=CC=CC2=C1OC(=C2)C(=O)C)O |
SMILES canonique |
CC(C)NCC(COC1=CC=CC2=C1OC(=C2)C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



